1-Octanoyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

1-Octanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in various biological processes. It is a bioactive lipid found in blood plasma, vascular tissue, and lipoproteins. This compound is known for its involvement in inflammatory responses and atherosclerosis .

Wirkmechanismus

Target of Action

1-Octanoyl-sn-glycero-3-phosphocholine, also known as 08:0 Lyso PC, is a type of lysophosphatidylcholine . It is a constituent of blood plasma, vascular tissue, and lipoproteins . It is a bioactive proinflammatory lipid, produced on pathological response .

Mode of Action

this compound is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .

Biochemical Pathways

this compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It is involved in the synthesis of brain phospholipids .

Pharmacokinetics

It is known that it can form stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can improve the solubility and bioavailability of drugs .

Result of Action

The result of this compound’s action is the enhancement of insulin sensitivity and lipolysis in adipose tissue, which can help resolve local obesity . It also has a significant impact on cognitive function and can be used in research on Alzheimer’s disease and dementia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is usually used as a component of liposome formulations and drug delivery systems . The stability, efficacy, and action of the compound can be affected by the conditions of these systems, such as pH, temperature, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

1-Octanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of the acetylcholine neurotransmitter, rapidly delivering choline to the brain across the blood-brain barrier .

Cellular Effects

This compound influences cell function in several ways. It is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the biosynthesis of the acetylcholine neurotransmitter .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a precursor in the biosynthesis of the acetylcholine neurotransmitter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through techniques like column chromatography .

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, where phospholipases are used to hydrolyze phosphatidylcholine, followed by acylation with octanoic acid. This method is preferred due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Octanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild acidic conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Oxidized lysophosphatidylcholine derivatives.

Reduction: Reduced lysophosphatidylcholine.

Substitution: Substituted phospholipid derivatives.

Wissenschaftliche Forschungsanwendungen

1-Octanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.

Biology: Plays a role in cell signaling and membrane dynamics.

Medicine: Investigated for its potential in treating inflammatory diseases and atherosclerosis.

Industry: Used in the formulation of liposomes for drug delivery systems

Vergleich Mit ähnlichen Verbindungen

1-Oleoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with an oleoyl group instead of an octanoyl group.

1,2-dioctanoyl-sn-glycero-3-phosphocholine: Contains two octanoyl groups, offering different biophysical properties.

1-O-octadecyl-sn-glycero-3-phosphocholine: Features an octadecyl group, making it more hydrophobic.

Uniqueness: 1-Octanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length, which influences its interaction with cell membranes and its role in inflammatory processes. Its relatively short chain length compared to other lysophosphatidylcholines allows for distinct biophysical properties and biological activities .

Biologische Aktivität

1-Octanoyl-sn-glycero-3-phosphocholine (also known as 1-OCT-PC or 08:0 Lyso PC) is a lysophosphatidylcholine, a subclass of phospholipids that has garnered attention due to its significant biological activities. This compound is primarily recognized for its roles in cell signaling, inflammation, and metabolic processes. Its unique structure, characterized by an octanoyl (caprylic) fatty acid chain, contributes to its distinct biochemical properties and interactions within biological systems.

This compound operates through several mechanisms:

- Inflammation Modulation : It has been implicated in the modulation of inflammatory responses, particularly in conditions such as atherosclerosis and other inflammatory diseases.

- Neurotransmitter Precursor : This compound serves as a precursor for acetylcholine, facilitating choline delivery across the blood-brain barrier, which is crucial for neurotransmission and cognitive functions.

- Cell Membrane Dynamics : It influences membrane fluidity and integrity, affecting various cellular processes including signal transduction and cellular metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can form stable bilayers and vesicles, making it suitable for drug delivery systems. Its ability to encapsulate therapeutic agents enhances targeted delivery, improving the efficacy of treatments for various diseases.

Cellular Effects

This compound exhibits several cellular effects:

- Insulin Sensitivity : It enhances insulin sensitivity and promotes lipolysis in adipose tissue, which may aid in obesity management.

- Cell Signaling : Involved in cell signaling pathways, it modulates the activity of various enzymes and receptors that play roles in inflammation and metabolism .

Case Studies

- Inflammatory Disease Research :

- Neuroprotective Effects :

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Lysophosphatidylcholine | Inflammation modulation, neurotransmitter precursor | Short fatty acid chain enhances membrane interaction |

| 1-Oleoyl-sn-glycero-3-phosphocholine | Lysophosphatidylcholine | Cell signaling | Longer oleoyl chain alters fluidity properties |

| 1,2-Dioctanoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Drug delivery systems | Dual octanoyl chains provide distinct biophysical properties |

Scientific Applications

This compound has diverse applications across various fields:

- Biochemistry : Used as a model compound to study phospholipid behavior and interactions.

- Pharmacology : Investigated for potential therapeutic applications in treating metabolic disorders and inflammatory diseases.

- Nanotechnology : Employed in the formulation of liposomes for targeted drug delivery systems .

Eigenschaften

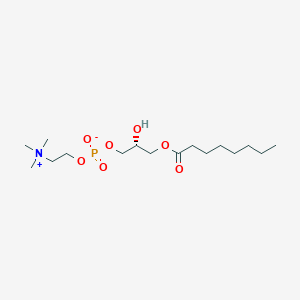

IUPAC Name |

[(2R)-2-hydroxy-3-octanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO7P/c1-5-6-7-8-9-10-16(19)22-13-15(18)14-24-25(20,21)23-12-11-17(2,3)4/h15,18H,5-14H2,1-4H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPMBHRQDPDKEF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.